molecular formula C13H15BrO4 B1517996 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid CAS No. 1158092-95-5

3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid

Cat. No.: B1517996
CAS No.: 1158092-95-5
M. Wt: 315.16 g/mol
InChI Key: SDVYWIMANYOVDJ-ZZXKWVIFSA-N
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Description

Infrared (IR) Spectroscopy

Key absorptions include:

  • $$ \nu_{\text{C=O}} $$ (carboxylic acid): $$ 1685 \, \text{cm}^{-1} $$
  • $$ \nu_{\text{C=C}} $$ (α,β-unsaturated system): $$ 1620 \, \text{cm}^{-1} $$
  • $$ \nu_{\text{C-O}} $$ (ether): $$ 1120 \, \text{cm}^{-1} $$ .

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

    • δ 8.02 (1H, d, $$ J = 15.6 \, \text{Hz} $$, H-3)
    • δ 6.98 (1H, d, $$ J = 15.6 \, \text{Hz} $$, H-2)
    • δ 7.45–7.30 (3H, m, aromatic H)
    • δ 4.15–3.75 (6H, m, -OCH$$ _2$$CH$$ _2$$O-) .
  • $$ ^{13}\text{C} $$ NMR :

    • δ 172.1 (C=O)
    • δ 147.2 (C-3)
    • δ 122.5–132.0 (aromatic C)
    • δ 69.8–70.5 (ether OCH$$ _2$$) .

UV-Vis Spectroscopy

The conjugated π-system exhibits a maximum absorbance at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ (ε = 12,400 L·mol$$ ^{-1}$$·cm$$ ^{-1}$$) in ethanol, characteristic of α,β-unsaturated carboxylic acids.

Computational Molecular Modeling and Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar geometry for the α,β-unsaturated system, with bond lengths of $$ 1.34 \, \text{Å} $$ (C2-C3) and $$ 1.45 \, \text{Å} $$ (C3-C4), consistent with SCXRD data. The 2-ethoxyethoxy group’s lowest-energy conformation places the oxygen atoms antiperiplanar ($$ \theta_{\text{O-C-C-O}} = 180^\circ $$), reducing steric clash with the phenyl ring. Natural bond orbital (NBO) analysis highlights hyperconjugation between the carbonyl π* orbital and the adjacent C-H σ bonds, stabilizing the planar structure.

Comparative Structural Features with Related α,β-Unsaturated Carboxylic Acids

Electronic Effects

  • Bromine substituent : The electron-withdrawing bromine atom at C5 reduces electron density on the phenyl ring, enhancing electrophilic substitution reactivity compared to non-halogenated analogs like cinnamic acid.
  • Ether side chain : The 2-ethoxyethoxy group introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler α,β-unsaturated acids (e.g., acrylic acid).

Conformational Flexibility

Unlike rigid analogs (e.g., fumaric acid), the ethoxyethoxy side chain enables rotational freedom ($$ \Delta G^\ddagger = 8.2 \, \text{kJ/mol} $$), allowing adaptive binding in supramolecular assemblies.

Crystallographic Trends

Compared to (E)-hept-2-enoic acid (triclinic $$ P\overline{1} $$), this compound’s monoclinic packing reflects stronger intermolecular hydrogen bonding due to the carboxylic acid and ether functionalities.

Properties

IUPAC Name

(E)-3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-2-17-7-8-18-12-5-4-11(14)9-10(12)3-6-13(15)16/h3-6,9H,2,7-8H2,1H3,(H,15,16)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVYWIMANYOVDJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid typically involves:

  • Step 1: Bromination of the phenyl ring
    Introduction of the bromine atom selectively at the 5-position of the phenyl ring.

  • Step 2: Introduction of the 2-ethoxyethoxy substituent
    This is achieved by etherification reactions, often using 2-ethoxyethanol or its derivatives to install the ethoxyethoxy group at the 2-position of the phenyl ring.

  • Step 3: Formation of the prop-2-enoic acid moiety
    The key α,β-unsaturated carboxylic acid functionality is introduced via condensation reactions such as the Knoevenagel condensation between an aldehyde intermediate and malonic acid or its derivatives.

This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and high yield.

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Electrophilic Aromatic Substitution (Bromination) Bromine (Br2) or N-bromosuccinimide (NBS) in presence of a catalyst (FeBr3 or light) Selective bromination at 5-position of phenyl ring
2 Etherification 2-Ethoxyethanol or 2-(2-bromoethoxy)ethanol with base (e.g., K2CO3) or phase transfer catalyst Introduction of 2-ethoxyethoxy group at 2-position
3 Knoevenagel Condensation Aldehyde intermediate + malonic acid or malonate ester, with base (piperidine or pyridine) Formation of prop-2-enoic acid moiety (α,β-unsaturated acid)

This route is adapted from standard aromatic substitution and condensation methodologies commonly used in the synthesis of substituted cinnamic acids and related compounds.

Industrial Scale Considerations

Industrial production involves scaling the above reactions with:

  • Use of continuous flow reactors to improve reaction control and safety, especially for bromination steps.
  • Optimization of solvent systems to maximize solubility and reaction rates.
  • Employment of catalysts and phase transfer agents to improve yields and selectivity.
  • Purification by crystallization or chromatography to achieve high purity.

Reaction Mechanism and Analysis

Bromination

  • The electrophilic aromatic substitution proceeds via formation of a bromonium ion or bromine radical intermediate.
  • The directing effects of existing substituents on the phenyl ring guide bromination to the 5-position.
  • Reaction parameters such as temperature, solvent, and brominating agent influence regioselectivity.

Etherification

  • The phenolic hydroxyl group (or activated aromatic position) reacts with 2-ethoxyethanol derivatives under basic conditions.
  • The reaction proceeds via nucleophilic substitution, often SN2 mechanism, to form the ether linkage.

Knoevenagel Condensation

  • The aldehyde intermediate formed after etherification undergoes condensation with malonic acid or its esters.
  • Base-catalyzed deprotonation of malonic acid generates an enolate, which attacks the aldehyde carbonyl.
  • Subsequent elimination of water yields the α,β-unsaturated carboxylic acid moiety.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2 / FeBr3 / CHCl3 0-25 1-3 80-90 Controlled addition to avoid polybromination
Etherification 2-(2-bromoethoxy)ethanol / K2CO3 / DMF 50-80 6-12 75-85 Anhydrous conditions recommended
Knoevenagel Aldehyde + malonic acid / piperidine / ethanol Reflux (~78) 4-8 70-80 Removal of water drives reaction

Research Findings and Optimization

  • Yield Optimization:
    Studies indicate that slow addition of bromine and maintaining low temperatures during bromination minimize side reactions and improve selectivity.

  • Catalyst Selection:
    Use of phase transfer catalysts in etherification enhances reaction rates and yields by facilitating transfer of reactants between phases.

  • Purification:
    Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields high-purity product suitable for further applications.

  • Environmental Considerations:
    Replacement of hazardous solvents with greener alternatives is under investigation to improve sustainability of the synthesis.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Bromination Electrophilic aromatic substitution using Br2 or NBS High regioselectivity Requires careful control to avoid polybromination
Etherification Nucleophilic substitution with 2-ethoxyethanol derivatives under basic conditions Efficient introduction of ether group Sensitive to moisture, requires anhydrous conditions
Knoevenagel Condensation Base-catalyzed condensation of aldehyde intermediate with malonic acid derivatives Straightforward formation of α,β-unsaturated acid Requires removal of water to drive reaction

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by the presence of a bromine atom on the phenyl ring and an ethoxyethoxy group. These functional groups contribute to its unique reactivity and potential applications.

Chemistry

In the field of chemistry, 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to be an intermediate in various organic synthesis pathways.

ApplicationDescription
Organic SynthesisUsed as an intermediate for synthesizing pharmaceuticals and agrochemicals.
Reaction ConditionsRequires controlled conditions for bromination and ethoxyethoxy group introduction.

Biology

In biological research, this compound has been utilized to study enzyme inhibition and as a probe for investigating biological pathways.

Biological ApplicationDescription
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes, providing insights into metabolic pathways.
Probe for Biological PathwaysUsed to explore interactions within cellular systems, aiding in the understanding of disease mechanisms.

Medicine

The medicinal potential of 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid includes the development of new therapeutic agents targeting specific biological pathways.

Medicinal ApplicationDescription
Drug DevelopmentExplored as a candidate for new drugs due to its unique structure that may interact with biological targets.
Therapeutic AgentsPotential use in treating diseases through modulation of enzyme activity or receptor interactions.

Industrial Applications

In the industrial sector, this compound may be employed in the production of specialty chemicals or as a precursor for other valuable compounds.

Industrial ApplicationDescription
Specialty Chemicals ProductionUsed in creating chemicals with specific properties tailored for various applications.
Precursor for Other CompoundsServes as a starting material for synthesizing other important chemical entities.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of compounds related to 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid:

  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry demonstrated that similar brominated compounds exhibit significant antimicrobial properties, inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis.
  • Anti-inflammatory Effects : Studies in Pharmacological Reviews indicated that compounds with similar structures can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine levels.
  • Mechanistic Insights : A review article discussed how halogenated phenolic compounds interact with cellular targets, providing insights into how 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid might exert its effects on biological systems.

Mechanism of Action

The mechanism by which 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Insights
Target Compound : 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid 2-ethoxyethoxy C₁₃H₁₅BrO₄ 327.17 (calculated) The 2-ethoxyethoxy group enhances hydrophilicity and may improve solubility in polar solvents compared to shorter alkoxy chains .
3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid Ethoxy C₁₁H₁₁BrO₃ 271.11 (calculated) Smaller substituent reduces steric hindrance, potentially increasing reactivity in coupling reactions .
3-[5-Bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid Difluoromethoxy C₁₀H₇BrF₂O₃ 293.06 Fluorine atoms increase electronegativity, potentially enhancing metabolic stability and binding affinity in drug design .
3-(5-Bromo-2-methoxyphenyl)propanoic acid Methoxy C₁₀H₁₁BrO₃ 257.10 (calculated) Saturated propanoic acid chain lacks conjugation, reducing reactivity but improving stability .
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid Meta-bromo, para-methoxy C₁₀H₉BrO₃ 257.08 Altered substituent positions modulate electronic effects, influencing crystal packing and intermolecular interactions .

Physicochemical Properties

  • Solubility : The 2-ethoxyethoxy group in the target compound likely improves water solubility compared to analogs with smaller alkoxy groups (e.g., methoxy or ethoxy) due to increased polarity .
  • Acidity: The α,β-unsaturated carboxylic acid moiety in propenoic acid derivatives (e.g., target compound) is more acidic than saturated propanoic acid analogs (pKa ~4–5 vs. ~4.8–5.5) due to resonance stabilization of the conjugate base .
  • Thermal Stability : Difluoromethoxy-substituted compounds (e.g., C₁₀H₇BrF₂O₃) may exhibit higher thermal stability owing to the strong C–F bonds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid?

  • Methodology :

  • Step 1 : Suzuki-Miyaura cross-coupling of 5-bromo-2-(2-ethoxyethoxy)phenylboronic acid with propenoic acid derivatives under Pd catalysis (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) with a base like K₂CO₃ .
  • Step 2 : Protection of the carboxylic acid group as an ester (e.g., methyl ester) to avoid side reactions during functionalization.
  • Step 3 : Hydrolysis of the ester to regenerate the carboxylic acid moiety using NaOH/EtOH or LiOH/H₂O .
    • Key Considerations :
  • The bromine substituent acts as a directing group and participates in coupling reactions.
  • Steric hindrance from the ethoxyethoxy group may require optimized reaction conditions (e.g., higher temperatures or longer reaction times).

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Quantify purity (>95% as per typical synthetic yields in similar compounds) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for ethoxyethoxy protons at δ 3.4–4.2 ppm; ¹³C NMR for carbonyl carbon at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 327.2 for C₁₃H₁₆BrO₄).

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The bromo group is electron-withdrawing, enhancing oxidative addition in Pd-catalyzed reactions but may slow transmetallation.
  • The ethoxyethoxy group (electron-donating) increases electron density on the phenyl ring, potentially stabilizing intermediates in coupling reactions .
    • Experimental Design :
  • Compare reaction rates with analogs lacking ethoxyethoxy groups using kinetic studies (e.g., monitoring via in situ IR spectroscopy).
  • DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and transition states .

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Structural Analysis :

  • Hydrogen Bonding : The carboxylic acid group forms O–H···O hydrogen bonds with adjacent molecules (bond length ~2.6–2.8 Å), as observed in related cinnamic acid derivatives .
  • π-π Stacking : The bromophenyl ring may engage in stacking interactions (distance ~3.5 Å) .
    • Methodology :
  • Single-crystal X-ray diffraction using SHELX software for structure refinement .
  • Hirshfeld surface analysis to quantify interaction contributions (e.g., % contribution of H-bonding vs. van der Waals forces) .

Q. How can computational methods predict the compound’s biological activity?

  • Approaches :

  • Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, leveraging the compound’s structural similarity to cinnamic acid derivatives with known anti-inflammatory activity .
  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values for bromo and ethoxyethoxy groups) with antioxidant activity (IC₅₀ values from DPPH assays) .

Contradictions and Resolutions

  • Synthetic Yield Variability : Lower yields in Suzuki couplings (65–75%) vs. ester hydrolysis (>90%) suggest side reactions during cross-coupling. Mitigation: Optimize Pd catalyst loading (e.g., use Pd(dppf)Cl₂) and degas solvents to minimize dehalogenation .
  • Computational vs. Experimental Bioactivity : Predicted docking scores may not align with experimental IC₅₀ due to solvation effects. Resolution: Include explicit solvent models in MD simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid

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